methyl 2-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 2-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with a fused thienopyrimidine ring system. This structure is known for its biological significance, particularly in medicinal chemistry due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : Starting from 3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-thiol, the compound is synthesized through a multi-step process involving acylation, amide coupling, and esterification reactions.
Step 1: : Acylation with 2-bromoacetic acid under basic conditions.
Step 2: : Amide coupling with methyl anthranilate using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.
Step 3: : Esterification of the resulting intermediate using methanol in the presence of sulfuric acid.
Industrial Production Methods
On an industrial scale, these reactions are carried out in larger reactors with careful control of temperature and reaction times to maximize yield and purity. Continuous flow methods may also be applied to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation primarily at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Reduction reactions typically target the oxo group at the thienopyrimidine ring.
Substitution: : Aromatic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: : Using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: : Electrophilic substitution using bromine or nitration with a mixture of nitric and sulfuric acids.
Major Products
Oxidation: : Produces methyl 2-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfonyl)acetamido]benzoate.
Reduction: : Forms corresponding alcohols or dihydro derivatives.
Substitution: : Various substituted derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology
Investigated for its interaction with biological macromolecules like DNA and proteins.
Medicine
Potential use as an anti-inflammatory or anticancer agent due to its ability to inhibit certain enzymes or pathways involved in disease progression.
Industry
Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound typically exerts its effects by interacting with specific molecular targets within cells. For example, it may inhibit enzymes involved in inflammatory pathways or bind to DNA, interfering with replication in cancer cells. These interactions often involve the formation of covalent bonds or strong non-covalent interactions, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-({4-oxo-6-phenyl-4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Ethyl 2-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Unique Properties
Enhanced biological activity due to the specific placement of the ethyl and oxo groups.
Improved stability and solubility compared to its analogs.
There you go, a deep dive into the world of methyl 2-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate! Anything else on your mind?
Properties
IUPAC Name |
methyl 2-[[2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-3-27-22(29)21-20(17(13-32-21)15-9-5-4-6-10-15)26-24(27)33-14-19(28)25-18-12-8-7-11-16(18)23(30)31-2/h4-13H,3,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTXCOVMKXWXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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